molecular formula C39H53N15O26P4 B14493201 P-dGuo-P-dThd.P-dAdo-P-dCyd CAS No. 64816-49-5

P-dGuo-P-dThd.P-dAdo-P-dCyd

Cat. No.: B14493201
CAS No.: 64816-49-5
M. Wt: 1271.8 g/mol
InChI Key: CXFYNININIIJOC-KFYUBSSISA-N
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Description

P-dGuo-P-dThd.P-dAdo-P-dCyd is a synthetic oligonucleotide sequence composed of four deoxyribonucleoside monophosphates linked by phosphodiester bonds. The structure includes:

  • P-dGuo: Deoxyguanosine phosphate (guanine base linked to deoxyribose and phosphate).
  • P-dThd: Deoxythymidine phosphate (thymine base linked to deoxyribose and phosphate).
  • P-dAdo: Deoxyadenosine phosphate (adenine base linked to deoxyribose and phosphate).
  • P-dCyd: Deoxycytidine phosphate (cytosine base linked to deoxyribose and phosphate).

This compound is hypothesized to serve as a model system for studying DNA hybridization, enzymatic processing, or antisense applications due to its sequence diversity and phosphate backbone.

Properties

CAS No.

64816-49-5

Molecular Formula

C39H53N15O26P4

Molecular Weight

1271.8 g/mol

IUPAC Name

[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate;[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H27N7O14P2.C19H26N8O12P2/c1-8-4-26(20(31)25-17(8)29)13-2-9(28)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)27-7-22-15-16(27)23-19(21)24-18(15)30;20-13-1-2-26(19(29)25-13)14-3-9(28)11(37-14)5-36-41(33,34)39-10-4-15(38-12(10)6-35-40(30,31)32)27-8-24-16-17(21)22-7-23-18(16)27/h4,7,9-14,28H,2-3,5-6H2,1H3,(H,35,36)(H,25,29,31)(H2,32,33,34)(H3,21,23,24,30);1-2,7-12,14-15,28H,3-6H2,(H,33,34)(H2,20,25,29)(H2,21,22,23)(H2,30,31,32)/t9-,10-,11+,12+,13+,14?;9-,10-,11+,12+,14+,15?/m00/s1

InChI Key

CXFYNININIIJOC-KFYUBSSISA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O[C@H]3CC(O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O.C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O

Origin of Product

United States

Chemical Reactions Analysis

Poly(d(A-C).d(G-T)) undergoes various chemical reactions, including conformational changes and interactions with metal ions. For instance, it can transition from a right-handed B-DNA conformation to a left-handed Z-DNA conformation in the presence of high salt concentrations or specific metal ions like nickel . Common reagents used in these reactions include sodium chloride, magnesium chloride, and nickel chloride. The major products formed from these reactions are the different conformational states of the polynucleotide .

Scientific Research Applications

Poly(d(A-C).d(G-T)) has numerous applications in scientific research. In chemistry, it is used to study the energetics and dynamics of DNA conformational changes. In biology, it serves as a model system for understanding DNA-protein interactions and the role of Z-DNA in gene regulation . In medicine, it is investigated for its potential role in antiviral therapies and as a target for drug development. Industrial applications include its use in the development of biosensors and nanotechnology .

Comparison with Similar Compounds

Structural Analogues

Similar compounds include dinucleotides (e.g., P-dAdo-P-dThd) and tetranucleotides (e.g., P-dCyd-P-dGuo-P-dAdo-P-dThd). Key differentiating factors are:

  • Phosphate Linkage Stability : Compared to methylphosphonate or phosphorothioate-modified oligonucleotides, the native phosphodiester bonds in P-dGuo-P-dThd.P-dAdo-P-dCyd may confer lower nuclease resistance but higher biocompatibility .
Table 1: Comparative Properties of Selected Oligonucleotides
Compound Molecular Weight (g/mol) Melting Temp (°C) Nuclease Resistance Hydrogen Bond Count
This compound ~1,200 (estimated) ~45–55* Low 10–12
P-dAdo-P-dThd ~620 30–35 Low 4–6
Phosphorothioate dinucleotide ~650 25–30 High 4–6

*Estimated based on AT/GC content and nearest-neighbor thermodynamic models.

Functional Analogues

  • DiDOPO-based Compounds : Phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DiDOPO) exhibit flame-retardant properties due to their stable aromatic structures, unlike this compound, which lacks such functional groups .
  • PDB-listed Ligands : Chemical similarity searches in the Protein Data Bank (PDB) using SMILES or InChI descriptors can identify ligands with partial structural overlap (e.g., nucleoside analogs), but precise matches for this tetranucleotide are absent in current entries .

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